molecular formula C16H14BrN3OS B5773221 N-(4-bromophenyl)-2-[(3-cyano-4,6-dimethyl-2-pyridinyl)thio]acetamide

N-(4-bromophenyl)-2-[(3-cyano-4,6-dimethyl-2-pyridinyl)thio]acetamide

Cat. No.: B5773221
M. Wt: 376.3 g/mol
InChI Key: ZQQJSEDQUKNVLO-UHFFFAOYSA-N
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Description

N-(4-bromophenyl)-2-[(3-cyano-4,6-dimethyl-2-pyridinyl)thio]acetamide is a synthetic organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a bromophenyl group, a cyano group, and a pyridinylthioacetamide moiety, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromophenyl)-2-[(3-cyano-4,6-dimethyl-2-pyridinyl)thio]acetamide typically involves multiple steps, starting with the preparation of the key intermediates. One common route includes the following steps:

    Thioacetamide Formation: The reaction of the brominated phenyl compound with thioacetamide.

    Pyridinyl Group Introduction: The incorporation of the pyridinyl group through a nucleophilic substitution reaction.

    Cyano Group Addition:

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. Solvent selection and purification techniques such as recrystallization or chromatography are also crucial in the industrial synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-(4-bromophenyl)-2-[(3-cyano-4,6-dimethyl-2-pyridinyl)thio]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the cyano group to an amine.

    Substitution: The bromine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) are often employed.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(4-bromophenyl)-2-[(3-cyano-4,6-dimethyl-2-pyridinyl)thio]acetamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its pharmacological properties and potential therapeutic applications.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-bromophenyl)-2-[(3-cyano-4,6-dimethyl-2-pyridinyl)thio]acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-chlorophenyl)-2-[(3-cyano-4,6-dimethyl-2-pyridinyl)thio]acetamide
  • N-(4-fluorophenyl)-2-[(3-cyano-4,6-dimethyl-2-pyridinyl)thio]acetamide
  • N-(4-methylphenyl)-2-[(3-cyano-4,6-dimethyl-2-pyridinyl)thio]acetamide

Uniqueness

N-(4-bromophenyl)-2-[(3-cyano-4,6-dimethyl-2-pyridinyl)thio]acetamide is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with biological targets. This uniqueness can be leveraged in designing compounds with specific properties and activities.

Properties

IUPAC Name

N-(4-bromophenyl)-2-(3-cyano-4,6-dimethylpyridin-2-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14BrN3OS/c1-10-7-11(2)19-16(14(10)8-18)22-9-15(21)20-13-5-3-12(17)4-6-13/h3-7H,9H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQQJSEDQUKNVLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=C1C#N)SCC(=O)NC2=CC=C(C=C2)Br)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14BrN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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